4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione
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Description
4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of HCV NS5B Polymerase
4-(1,1-Dioxo-1,4-dihydro-1lambda(6)-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-ones, analogs to the specified chemical, have been discovered as potent inhibitors of the HCV NS5B polymerase. Compound 3a, in particular, showed strong inhibitory activities in biochemical and replicon assays, along with good stability toward human liver microsomes (Ellis et al., 2008).
Novel Tricycles Synthesis
Research has focused on developing novel tricycles based on structures like 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one. These tricycles integrate two privileged structures into one skeleton, providing a new avenue for synthetic chemistry (Li et al., 2007).
Synthesis of Derivatives
The synthesis and characterization of new derivatives involving 1,3-oxazepane-4,7-dione and N-Bromo amines 1,3-oxazepane-4,7-dione derivatives have been explored. This includes employing Schiff's bases and reactions in inert solvents (AL-Hiti & Abdalgabar, 2022).
Fused Heterocycles Synthesis
A procedure for synthesizing benzo[e][1,3]thiazine-2,4-diones from benzamides has been reported. This methodology led to the formation of novel sulfur and selenium heterocycles, expanding the scope of heterocyclic chemistry (Wright, 2001).
Synthesis of Novel Benzothiazepines
Efficient synthesis methods for novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the 1,3-benzodioxol nucleus have been developed. These compounds were synthesized by specific reactions and characterized using various spectroscopic analyses (Chauhan et al., 2008).
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-18(15)5-3-13(4-6-18)8-10-1-2-11-12(7-10)17-9-16-11/h1-2,7H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLNTZCWNRIIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.